![molecular formula C16H15NO2 B5814620 1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
1-[3-(5-methyl-2-furyl)acryloyl]indoline
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Overview
Description
1-[3-(5-methyl-2-furyl)acryloyl]indoline, also known as MAIA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indole derivatives and possesses unique structural and chemical properties that make it a promising candidate for various pharmaceutical applications.
Mechanism of Action
The exact mechanism of action of 1-[3-(5-methyl-2-furyl)acryloyl]indoline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
1-[3-(5-methyl-2-furyl)acryloyl]indoline has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and has a long shelf-life, making it suitable for long-term experiments. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research on 1-[3-(5-methyl-2-furyl)acryloyl]indoline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases, such as rheumatoid arthritis. Further studies are also needed to determine the optimal dosage and administration route of this compound for various therapeutic applications.
Synthesis Methods
The synthesis of 1-[3-(5-methyl-2-furyl)acryloyl]indoline involves the reaction of 3-acetylindole with 5-methyl-2-furoic acid in the presence of a catalyst, such as triethylamine. The resulting product is purified through column chromatography to obtain pure this compound.
Scientific Research Applications
1-[3-(5-methyl-2-furyl)acryloyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-6-7-14(19-12)8-9-16(18)17-11-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPPFGHLKCGJBZ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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